3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
CAS No.: 929440-78-8
Cat. No.: VC11852507
Molecular Formula: C25H23NO4S
Molecular Weight: 433.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 929440-78-8 |
|---|---|
| Molecular Formula | C25H23NO4S |
| Molecular Weight | 433.5 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
| Standard InChI | InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3 |
| Standard InChI Key | XUNPAJZYBOZGQM-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC |
| Canonical SMILES | CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC |
Introduction
The compound 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one is a complex organic molecule with a molecular formula of C25H23NO4S and a molecular weight of 433.5 g/mol . This compound belongs to the chromeno[8,7-e] oxazine class, which is known for its diverse pharmacological activities. The presence of a thiophen-2-yl group and a 4-methoxyphenyl moiety suggests potential biological significance, possibly in areas such as antimicrobial or anticancer research.
Synthesis and Preparation
The synthesis of 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one typically involves multi-step reactions starting from appropriate precursors. Although specific synthesis details for this compound are not readily available, similar compounds in the chromeno[8,7-e] oxazine class often require careful selection of starting materials and reaction conditions to achieve high yields and purity.
Biological and Pharmacological Significance
While specific biological data for this compound is limited, compounds with similar structures have shown potential in various pharmacological applications. For instance, chromeno[8,7-e] oxazine derivatives have been explored for their antimicrobial and anticancer properties due to their ability to interact with biological targets.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e] oxazin-4-one, future studies should focus on:
-
Biological Activity Screening: Investigating the compound's antimicrobial and anticancer activities using in vitro assays.
-
Molecular Modeling: Conducting molecular docking studies to predict potential interactions with biological targets.
-
Synthetic Optimization: Developing efficient synthesis protocols to improve yield and purity.
These studies would provide valuable insights into the compound's potential applications and contribute to the broader understanding of chromeno[8,7-e] oxazine derivatives in pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume